molecular formula C11H8ClNO3 B2912545 methyl 6-chloro-3-formyl-1H-indole-2-carboxylate CAS No. 893730-96-6

methyl 6-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B2912545
CAS No.: 893730-96-6
M. Wt: 237.64
InChI Key: GKXMWERDCUFMMP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 6th position, a formyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-3-formyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole.

    Formylation: The formylation of 6-chloroindole is achieved using Vilsmeier-Haack reaction, which involves the reaction of 6-chloroindole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3rd position.

    Esterification: The resulting 6-chloro-3-formylindole is then esterified using methanol and a suitable acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: 6-chloro-3-carboxy-1H-indole-2-carboxylate.

    Reduction: 6-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: 6-substituted-3-formyl-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various indole derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Methyl 6-chloro-1H-indole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the chloro group, affecting its chemical properties and biological activities.

    Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXMWERDCUFMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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